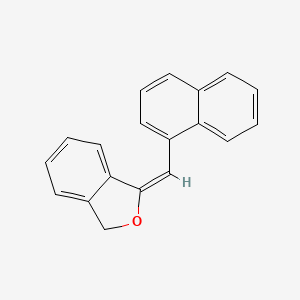![molecular formula C11H14BrNO B11858843 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine CAS No. 832724-75-1](/img/structure/B11858843.png)
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is an organic compound that features an aziridine ring substituted with a bromomethyl group and a 3-methoxyphenylmethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine typically involves the reaction of 3-methoxybenzylamine with an appropriate bromomethylating agent under controlled conditions. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The aziridine ring can be opened under reductive conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include amines and ring-opened derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine involves its reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can interact with nucleophiles, leading to ring-opening reactions and the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is unique due to its combination of an aziridine ring and a bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of complex molecules.
Propiedades
Número CAS |
832724-75-1 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-4-2-3-9(5-11)7-13-8-10(13)6-12/h2-5,10H,6-8H2,1H3 |
Clave InChI |
KXNSOYVFWZNABF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CN2CC2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)

![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)

![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)
![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
